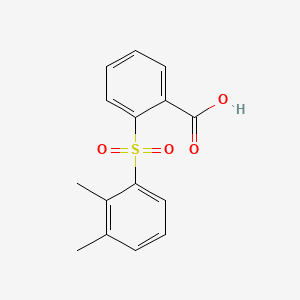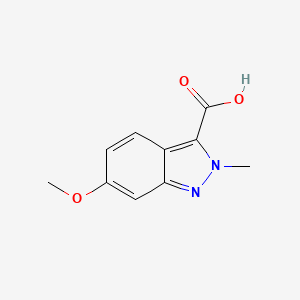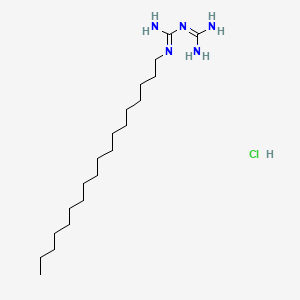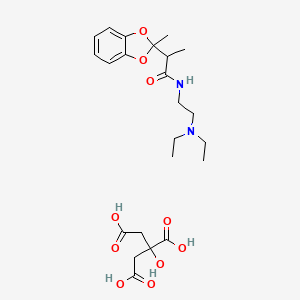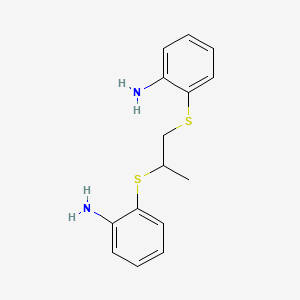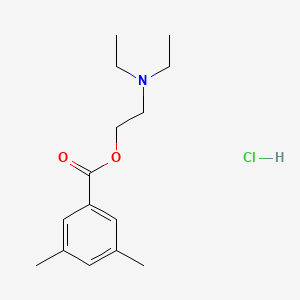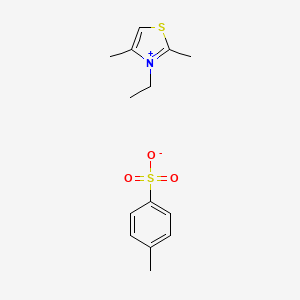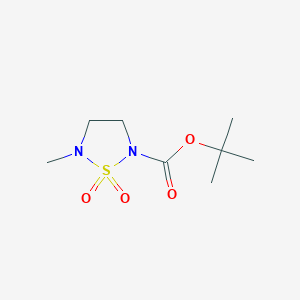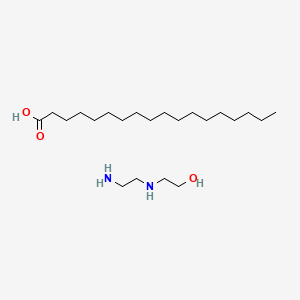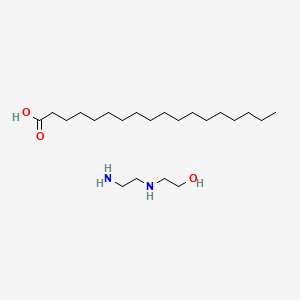
2-(2-Aminoethylamino)ethanol;octadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethylamino)ethanol;octadecanoic acid is a compound that combines the properties of both an amine and an alcohol. It is a linear molecule with primary and secondary amine groups, making it versatile for various applications. This compound is commonly used as an intermediate in the production of detergents, fabric softeners, chelates, fuel additives, and coatings .
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Aminoethylamino)ethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:
NH2CH2CH2NH2+CH2CH2O→NH2CH2CH2NHCH2CH2OH
Industrial Production Methods
Industrial production of 2-(2-Aminoethylamino)ethanol involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under optimized conditions. The process is designed to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
2-(2-Aminoethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Produces amides and carboxylic acids.
Reduction: Results in simpler amines.
Substitution: Forms various substituted amines and alcohols
科学的研究の応用
2-(2-Aminoethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the preparation of buffers and other biochemical reagents.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, fabric softeners, chelates, fuel additives, and coatings
作用機序
The mechanism of action of 2-(2-Aminoethylamino)ethanol involves its interaction with various molecular targets. The primary and secondary amine groups allow it to form hydrogen bonds and ionic interactions with other molecules. This property makes it effective in applications such as CO2 separation, where it can sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
類似化合物との比較
Similar Compounds
Monoethanolamine (MEA): A simpler molecule with only one amine group.
Diethanolamine (DEA): Contains two hydroxyl groups and one amine group.
Triethanolamine (TEA): Has three hydroxyl groups and one amine group.
Uniqueness
2-(2-Aminoethylamino)ethanol is unique due to its combination of primary and secondary amine groups, which provides it with superior performance in applications like CO2 separation compared to monoethanolamine. Its ability to form multiple types of interactions makes it versatile for various industrial and research applications .
特性
CAS番号 |
70750-11-7 |
|---|---|
分子式 |
C22H48N2O3 |
分子量 |
388.6 g/mol |
IUPAC名 |
2-(2-aminoethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7/h2-17H2,1H3,(H,19,20);6-7H,1-5H2 |
InChIキー |
HGTATKUEMJEGAV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



